molecular formula C8H8BrFO2S B1457708 1-Bromo-3-(2-fluoroethanesulfonyl)benzene CAS No. 1783736-63-9

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Cat. No.: B1457708
CAS No.: 1783736-63-9
M. Wt: 267.12 g/mol
InChI Key: FOJVKPHTARFCGE-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 2-fluoroethanesulfonyl group

Mechanism of Action

Target of Action

It is known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .

Mode of Action

1-Bromo-3-(2-fluoroethanesulfonyl)benzene likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the replacement of the bromine atom in the compound with the nucleophile .

Biochemical Pathways

The compound’s potential to undergo nucleophilic substitution suggests that it could participate in various biochemical reactions and pathways involving the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and cellular processes it influences. Given its potential to participate in nucleophilic substitution reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions could be affected by the temperature and the nature of the solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative followed by the introduction of the 2-fluoroethanesulfonyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-chloroethanesulfonyl)benzene
  • 1-Bromo-3-(2-methanesulfonyl)benzene
  • 1-Bromo-3-(2-ethanesulfonyl)benzene

Uniqueness

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is unique due to the presence of the fluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-bromo-3-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJVKPHTARFCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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